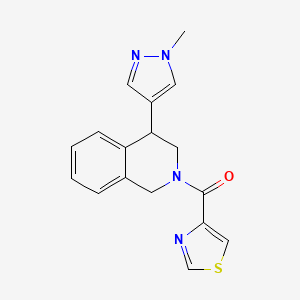
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(thiazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(thiazol-4-yl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C24H21N3OS with a molecular weight of 399.5 g/mol. The structure contains multiple heterocyclic components including pyrazole, isoquinoline, and thiazole rings, which are often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3OS |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 2034337-68-1 |
| Structural Features | Pyrazole, Isoquinoline, Thiazole |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The formation of the pyrazole ring can be achieved through cyclization reactions involving hydrazines and 1,3-diketones. The isoquinoline moiety can be synthesized via the Bischler-Napieralski reaction, while the thiazole component is often obtained through condensation reactions involving thioketones.
Biological Activity
Research indicates that compounds containing pyrazole and thiazole moieties exhibit a range of biological activities including:
- Antitumor Activity : Several studies have reported that derivatives of pyrazole and thiazole show significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549) .
- Antimicrobial Properties : Thiazole derivatives are known for their antimicrobial activity. A study demonstrated that compounds with thiazole rings exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .
Case Studies
- Antitumor Efficacy : A study conducted on a series of thiazole-containing compounds revealed that they inhibited the growth of human cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators .
- Antibacterial Activity : In a comparative analysis, several thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that specific modifications in the thiazole ring enhanced antibacterial potency significantly .
- In Vivo Studies : Animal models treated with pyrazole-thiazole hybrids demonstrated reduced tumor size and improved survival rates compared to control groups, indicating their potential as therapeutic agents .
属性
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-20-7-13(6-19-20)15-9-21(17(22)16-10-23-11-18-16)8-12-4-2-3-5-14(12)15/h2-7,10-11,15H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPJRKLBTYULFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













